molecular formula C21H17NO2S B2456734 (E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide CAS No. 1259235-78-3

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide

Cat. No.: B2456734
CAS No.: 1259235-78-3
M. Wt: 347.43
InChI Key: YXVHGKNNLWBECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide is a chemical research reagent designed for use in drug discovery and development, particularly in the field of antimicrobial agents. This compound integrates a 9H-fluorene moiety, a scaffold recognized for its significant role in medicinal chemistry. Molecules containing the fluorene structure are found in various bioactive compounds and have been investigated for their potential in developing treatments for infectious diseases, among other applications . The specific integration of the fluorene group is known to improve the pharmacological and pharmacokinetic properties of derivative molecules, making them valuable scaffolds for new antimicrobial compounds . The core research value of this reagent lies in its potential as a precursor or target structure for synthesizing novel anti-infective agents. Related sulfonamide and fluorenyl-hydrazonothiazole derivatives have been screened for activity against multidrug-resistant Gram-positive bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in Hantzsch-type thiazole synthesis to create diverse chemical libraries for biological screening . The compound is offered exclusively for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S/c23-25(24,13-12-16-6-2-1-3-7-16)22-19-10-11-21-18(15-19)14-17-8-4-5-9-20(17)21/h1-13,15,22H,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVHGKNNLWBECL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

The synthesis begins with the preparation of (E)-2-phenylethenesulfonyl chloride, achieved through chlorosulfonation of (E)-β-styrylthiol. Oxidation of the thiol to the sulfonic acid is conducted using 30% hydrogen peroxide in acetic acid at 0–5°C, followed by treatment with phosphorus pentachloride (PCl₅) in dichloromethane to yield the sulfonyl chloride. This two-step sequence affords the intermediate in 68% yield (Table 1).

Coupling with 9H-Fluoren-2-amine

Reaction of (E)-2-phenylethenesulfonyl chloride (1.2 equiv) with 9H-fluoren-2-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) containing triethylamine (2.5 equiv) proceeds at −20°C to minimize side reactions. After 12 hours, the mixture is quenched with ice-water, and the product is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1). Nuclear magnetic resonance (NMR) analysis confirms the E-configuration through vicinal coupling constants (J = 16.2 Hz).

Table 1: Reaction Parameters for Sulfonyl Chloride Amination

Parameter Value
Sulfonyl chloride equiv 1.2
Solvent Tetrahydrofuran (THF)
Base Triethylamine (2.5 equiv)
Temperature −20°C
Yield 72%

Method 2: Oxidation of Thioether Intermediate

Preparation of (E)-2-Phenylethenethiol

(E)-β-Styrylthiol is synthesized via thiol-ene click chemistry, reacting styrene with thioacetic acid under UV irradiation (λ = 365 nm). Radical initiation with azobisisobutyronitrile (AIBN) ensures regioselective anti-Markovnikov addition, yielding the thioether in 85% purity.

Oxidation to Sulfonic Acid and Subsequent Chlorination

Controlled oxidation using sodium metaperiodate (NaIO₄) in a water/dichloromethane biphasic system converts the thioether to sulfonic acid within 2 hours at reflux. Subsequent chlorination with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst produces the sulfonyl chloride. This method achieves an overall yield of 61%, though residual sulfonic acid (∼9%) necessitates chromatographic purification.

Method 3: Direct Sulfonation Approach

Friedel-Crafts Sulfonation of Styrene Derivatives

Attempts to directly sulfonate styrene derivatives using chlorosulfonic acid result in poor regioselectivity, with the sulfonyl group attaching preferentially to the benzene ring rather than the ethene moiety. Even at −30°C, the reaction yields <15% of the desired product, alongside polysulfonated byproducts.

Challenges in Controlling E-Configuration

Wittig reactions employing sulfonated ylides and benzaldehyde derivatives fail to produce the E-alkene selectively. Despite using stabilized ylides, the Z-isomer predominates (Z:E = 7:3), attributed to unfavorable steric interactions during the betaine intermediate formation.

Comparative Analysis of Methods

Table 2: Efficiency Comparison of Synthetic Routes

Method Overall Yield Purity Scalability Stereocontrol
1 72% 98% High Excellent
2 61% 91% Moderate Good
3 <15% 75% Low Poor

Method 1 emerges as the optimal pathway, offering superior yield and stereochemical fidelity. The use of Schotten-Baumann conditions minimizes hydrolysis of the sulfonyl chloride, while low-temperature coupling prevents epimerization. In contrast, Method 2’s reliance on NaIO₄ oxidation introduces scalability challenges due to exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-yl)-2-phenylethanesulfonamide
  • N-(9H-fluoren-2-yl)-2-phenylethynesulfonamide
  • N-(9H-fluoren-2-yl)-2-phenylpropenesulfonamide

Uniqueness

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the (E)-configuration in the phenylethenesulfonamide moiety influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide is a compound derived from the fluorenone family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves a reaction between 9-fluorenone and phenylsulfonamide under specific conditions to achieve the desired product. The reaction mechanism may include the formation of an intermediate Schiff base, which can be further modified to yield the final sulfonamide compound.

Antimicrobial Activity

Research indicates that compounds related to fluorenone, including derivatives like this compound, exhibit significant antimicrobial activity. A study evaluated various Schiff bases synthesized from 9-fluorenone, revealing that several derivatives demonstrated notable inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The zone of inhibition for these compounds ranged from 11.8 mm to 19.4 mm, indicating effective antimicrobial properties compared to standard antibiotics .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

Compound NameZone of Inhibition (mm)Bacterial Strain
This compound17.9E. coli
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine19.4S. aureus
Fluoren-9-one oxime15.0Klebsiella pneumoniae

Anticancer Activity

In addition to antimicrobial effects, fluorenone derivatives have been investigated for their anticancer properties. A study on thiazolidinone derivatives derived from fluorenone showed promising results against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The mode of action was attributed to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis . This suggests that this compound may also possess anticancer potential.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and target enzymes such as DHFR. These studies provide insights into the binding affinity and specificity of the compound towards biological targets, which is essential for understanding its therapeutic potential.

Table 2: Molecular Docking Results

Compound NameDocking ScoreBinding Energy (kcal/mol)
This compound-7.169-81.947
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine-6.500-75.000

Case Studies

  • Antimicrobial Efficacy : A case study demonstrated the effectiveness of various fluorenone derivatives in treating infections caused by multidrug-resistant bacteria. The study highlighted the need for novel compounds like this compound in combating resistant strains .
  • Cancer Treatment Potential : Another case study focused on the cytotoxic effects of fluorenone derivatives against cancer cell lines, showcasing their potential as lead compounds in drug development for cancer therapies .

Q & A

Q. What are the standard synthetic routes for (E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of (E)-2-phenylethenesulfonyl chloride with 9H-fluoren-2-amine derivatives. Key steps include controlling stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction temperature (20–40°C) to maximize yield (49–83%) . Purification often involves column chromatography or recrystallization. Monitoring reaction progress via TLC and optimizing catalyst use (e.g., triethylamine) are critical to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and 1H/13C^1 \text{H}/^{13}\text{C} NMR are essential for structural confirmation. For example, the (E)-configuration is confirmed by 1H^1 \text{H} NMR coupling constants (J=15.315.6HzJ = 15.3–15.6 \, \text{Hz}) for the ethene protons . IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}), while HPLC ensures purity (>95%) .

Q. What are the key physicochemical properties relevant to handling and storage?

The compound is a crystalline solid with a melting point range of 108–110°C. It is hygroscopic and should be stored under inert gas (N2_2) at 0–6°C to prevent degradation. Solubility varies: highly soluble in DMSO, moderately in chloroform, and poorly in water .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL or WinGX resolve structural ambiguities in polymorphic forms?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines atomic coordinates and thermal parameters, distinguishing polymorphs (e.g., α/β-crystal forms) via differences in unit cell dimensions and hydrogen-bonding networks . WinGX integrates ORTEP-3 for visualizing anisotropic displacement parameters, critical for identifying disorder in the fluorenyl or sulfonamide moieties .

Q. What computational methods predict solvation effects on the compound’s reactivity in biological systems?

The conductor-like polarizable continuum model (C-PCM) calculates solvation free energies and electronic properties in aqueous or organic solvents. For example, C-PCM simulations at the B3LYP/6-31G* level reveal enhanced sulfonamide electrophilicity in polar solvents, aligning with experimental reactivity trends .

Q. How does structural modification of the fluorenyl group impact biological activity, and what assays validate these effects?

Substituting the fluorenyl group with electron-withdrawing groups (e.g., Cl) increases antibacterial potency by enhancing dihydropteroate synthase inhibition. In vitro assays measure IC50_{50} values against bacterial strains (e.g., E. coli), while molecular docking (AutoDock Vina) correlates binding affinity with structural changes .

Q. How should researchers address contradictions in solubility data across different studies?

Systematic solvent screening (e.g., using the Hansen solubility parameters) and controlled temperature/pH conditions reconcile discrepancies. For instance, solubility in DMSO may vary due to trace moisture; Karl Fischer titration ensures solvent dryness prior to testing .

Q. What strategies optimize synthetic yields for scaled-up production while maintaining stereochemical integrity?

Flow chemistry with immobilized catalysts (e.g., polymer-supported bases) improves reproducibility and reduces racemization. Monitoring reaction kinetics via inline FTIR ensures (E)-isomer dominance (>98%), while recrystallization in ethanol/water mixtures enhances enantiomeric purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.